![molecular formula C18H14ClNO4 B027056 O-Desmethyl Indomethacin CAS No. 2504-32-7](/img/structure/B27056.png)
O-Desmethyl Indomethacin
Overview
Description
5-Hydroxyindomethacin is a metabolite of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID)This compound has a molecular formula of C18H14ClNO4 and a molecular weight of 343.76 g/mol . It is primarily studied for its pharmacological properties and its role in the metabolism of indomethacin.
Mechanism of Action
Target of Action
5-Hydroxyindomethacin, a metabolite of Indomethacin , primarily targets the enzyme Cyclooxygenase (COX) . COX is the main enzyme responsible for catalyzing the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .
Mode of Action
The mode of action of 5-Hydroxyindomethacin is thought to be similar to that of its parent compound, Indomethacin. It is believed to work through potent and nonselective inhibition of the COX enzymes . This inhibition results in decreased formation of prostaglandin precursors , which are endogenous signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .
Biochemical Pathways
5-Hydroxyindomethacin affects the Arachidonic Acid (AA) pathway by inhibiting the COX enzymes . This inhibition disrupts the synthesis of prostaglandins and thromboxanes, which are key components of the AA pathway. These components play crucial roles in various physiological processes, including inflammation, pain sensation, and fever generation .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxyindomethacin is likely to be similar to that of Indomethacin. Following oral administration, the absorption of Indomethacin is rapid and complete, but with significant inter- and intraindividual variations . In plasma, at least 90% of Indomethacin is bound to albumin at therapeutic concentrations . It is metabolized to form various metabolites, including 5-Hydroxyindomethacin . About 60% of an oral dose is excreted in the urine predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .
Result of Action
The result of the action of 5-Hydroxyindomethacin is the suppression of inflammation, providing relief from pain, reducing fever, swelling, and tenderness . This effectiveness has been demonstrated by a reduction in the extent of joint swelling and the average number of joints involved in the disease process .
Action Environment
The action of 5-Hydroxyindomethacin can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can lead to the production of 5-Hydroxyindomethacin from Indomethacin . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect the stability, efficacy, and action of 5-Hydroxyindomethacin.
Biochemical Analysis
Cellular Effects
5-Hydroxyindomethacin influences cell function in various ways. For instance, it has been suggested that indomethacin, the parent compound of 5-Hydroxyindomethacin, can influence cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 5-Hydroxyindomethacin typically involves the hydroxylation of indomethacin. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Indomethacin can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst.
Biotransformation: Microbial or enzymatic hydroxylation of indomethacin can also yield 5-Hydroxyindomethacin.
Chemical Reactions Analysis
5-Hydroxyindomethacin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to indomethacin or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
O-Desmethyl Indomethacin exhibits notable antitumor properties, particularly against various cancer cell lines. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several mechanisms.
Case Studies and Findings
- Colorectal Cancer : In studies involving dimethylhydrazine-induced colorectal tumors in rats, this compound significantly reduced tumor numbers by 83.5% and tumor volume by 95% at a dosage of 2 mg/kg per day. This effect was attributed to increased apoptosis rates and reduced cell proliferation during the S phase of the cell cycle .
- Head and Neck Cancer : Clinical trials have shown that this compound can lead to tumor regression in patients with advanced head and neck cancer, improving survival rates when administered at doses of 75–100 mg/day .
- Lung Carcinoma : In vitro studies demonstrated that this compound reduced the viability of lung carcinoma cells at concentrations of 10–20 μM, leading to significant inhibition of cell growth and induction of apoptosis .
Cancer Type | Dosage | Effect |
---|---|---|
Colorectal Tumors | 2 mg/kg per day | 83.5% reduction in tumor number |
Head and Neck Cancer | 75–100 mg/day | Tumor regression, increased survival |
Lung Carcinoma | 10–20 μM | Reduced cell viability |
Neurological Applications
Emerging research suggests that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's disease.
Clinical Insights
- A study indicated that oral administration of Indomethacin (and its metabolites) at doses of 100–150 mg/day could protect patients with mild to moderate Alzheimer's disease from cognitive decline. However, gastrointestinal side effects were noted in about 20% of patients .
Anti-inflammatory Properties
As an NSAID, this compound retains anti-inflammatory properties similar to its parent compound, making it useful for treating various inflammatory conditions.
FDA-Approved Uses
This compound is indicated for:
- Rheumatoid Arthritis : It is often used alongside disease-modifying anti-rheumatic drugs (DMARDs) to manage symptoms effectively.
- Gouty Arthritis : The compound is effective in relieving acute gout attacks.
- Ankylosing Spondylitis : It helps manage inflammatory arthritis affecting the spine .
Other Notable Applications
This compound has been explored for additional applications:
Comparison with Similar Compounds
5-Hydroxyindomethacin is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Indomethacin: The parent compound, which lacks the hydroxyl group at the 5-position.
O-Desmethylindomethacin: Another metabolite of indomethacin with a different substitution pattern
These compounds share similar pharmacological properties but differ in their metabolic pathways and specific activities.
Biological Activity
O-Desmethyl Indomethacin (DMI) is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Indomethacin and Its Metabolism
Indomethacin is widely used for its anti-inflammatory, analgesic, and antipyretic properties. It primarily acts by inhibiting the synthesis of prostaglandins through the blockade of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory responses . Upon administration, indomethacin undergoes hepatic metabolism, resulting in several metabolites, including this compound (DMI), N-deschlorobenzoyl indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl indomethacin (DMBI) . Notably, these metabolites, including DMI, are generally considered to be devoid of significant pharmacological activity .
Pharmacological Activity of this compound
Despite being a metabolite of indomethacin, research indicates that DMI does not exhibit the same anti-inflammatory or analgesic effects as its parent compound. The primary biological activities associated with DMI include:
- Lack of Anti-inflammatory Activity : Studies have confirmed that DMI does not possess anti-inflammatory properties comparable to indomethacin. It is primarily regarded as an inactive metabolite .
- Potential Antitumor Effects : Some studies have suggested that indomethacin may exert antitumor effects in certain cancer models, although these effects are primarily attributed to indomethacin itself rather than DMI. For instance, indomethacin has shown efficacy in reducing tumor growth in colorectal cancer models by preventing the formation of aberrant crypt foci . However, the role of DMI in this context remains unclear.
The mechanism by which indomethacin exerts its effects involves the inhibition of COX enzymes, leading to decreased production of prostaglandins. This results in reduced inflammation and pain. However, since DMI does not significantly inhibit COX activity, it lacks the therapeutic benefits associated with indomethacin .
Case Studies
Several studies highlight the pharmacological implications of indomethacin and its metabolites:
- Colorectal Cancer : In a study involving dimethylhydrazine-induced rats, treatment with indomethacin resulted in an 83.5% reduction in tumor number and a 95% reduction in tumor volume at a dosage of 2 mg/kg per day. The study indicated that this effect was linked to increased apoptosis and reduced cell proliferation .
- Head and Neck Cancer : Clinical trials have shown that patients with advanced head and neck cancer experienced tumor regression when treated with indomethacin at doses ranging from 75 to 100 mg/day .
- Lung Carcinoma : In vitro studies demonstrated that indomethacin reduced lung carcinoma cell viability at concentrations between 10-20 μM. This effect was associated with a shift in cell cycle phases and inhibition of COX activity .
Comparative Analysis of Indomethacin and Its Metabolites
The following table summarizes the biological activities associated with indomethacin and its metabolites:
Compound | Biological Activity | Mechanism |
---|---|---|
Indomethacin | Anti-inflammatory, analgesic | COX inhibition |
This compound (DMI) | Minimal to no anti-inflammatory activity | Ineffective COX inhibition |
N-Deschlorobenzoyl Indomethacin | Generally inactive | Not significantly studied |
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179746 | |
Record name | 5-Hydroxyindomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-32-7 | |
Record name | 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyindomethacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyindomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYINDOMETHACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.